{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
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Overview
Description
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride is a chemical compound with the molecular formula C14H18FN3•HCl and a molecular weight of 320.23 g/mol. This compound is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride typically involves the following steps:
Preparation of 4-fluorophenylhydrazine: This is achieved by reacting 4-fluorobenzonitrile with hydrazine hydrate.
Formation of 1-methyl-1H-pyrazol-3-yl derivative: The 4-fluorophenylhydrazine is then reacted with a suitable ketone or aldehyde to form the pyrazole ring.
Introduction of the propyl chain: The pyrazole derivative is further reacted with an appropriate alkyl halide to introduce the propyl chain.
Amination: The resulting compound is then subjected to amination to introduce the amine group.
Formation of dihydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: Substitution reactions can occur at the pyrazole ring or the propyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives of the pyrazole ring.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of substituted pyrazole derivatives or amines.
Scientific Research Applications
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: This compound differs in the substitution pattern on the pyrazole ring.
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride: This compound has an imidazole ring instead of a pyrazole ring.
N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: This compound has a different alkyl chain length and substitution pattern.
Properties
CAS No. |
1193387-68-6 |
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Molecular Formula |
C14H19ClFN3 |
Molecular Weight |
283.77 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11;/h5-8,10,16H,3-4,9H2,1-2H3;1H |
InChI Key |
APIOQWANHZKKGY-UHFFFAOYSA-N |
SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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